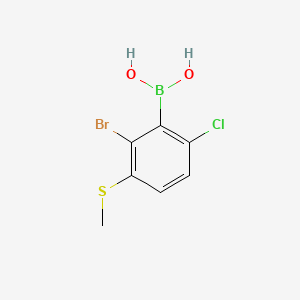
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is an organic compound with the molecular formula C20H25NO It is characterized by its complex structure, which includes a dimethylamino group, a styryl group, and a cyclohexenylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexen-1-one under basic conditions to form the styryl intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with proteins and nucleic acids, influencing their function and activity .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.
5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone structure.
Styryl Compounds: Includes other compounds with the styryl group.
Uniqueness
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is unique due to its combination of functional groups, which confer distinct chemical and physical properties.
特性
分子式 |
C20H25NO |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
(2E)-2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C20H25NO/c1-20(2)14-17(13-18(15-20)11-12-22)6-5-16-7-9-19(10-8-16)21(3)4/h5-13H,14-15H2,1-4H3/b6-5+,18-11- |
InChIキー |
YKVAAQQFFKJVOQ-CJCPEHGCSA-N |
異性体SMILES |
CC1(CC(=C/C(=C/C=O)/C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
正規SMILES |
CC1(CC(=CC(=CC=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


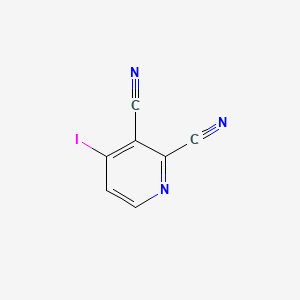
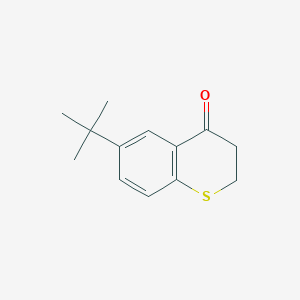
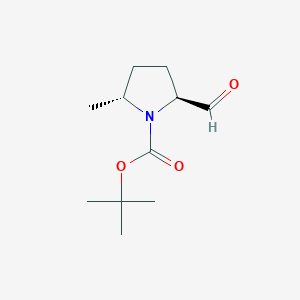
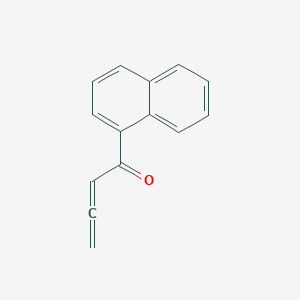

![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)

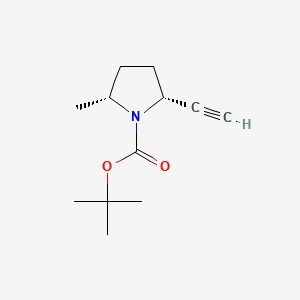
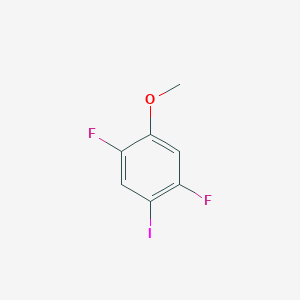

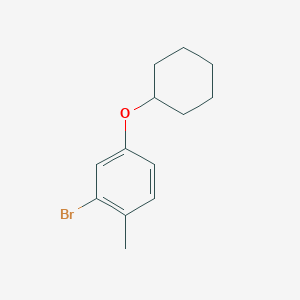
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
